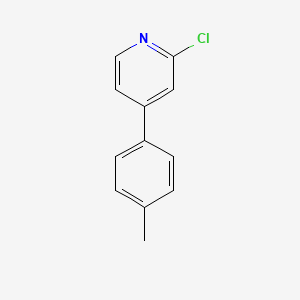
2-Chlor-4-(4-Methylphenyl)pyridin
Übersicht
Beschreibung
2-Chloro-4-(4-methylphenyl)pyridine is a chemical compound that has been used in various chemical reactions . It has been involved in palladium-catalyzed cross-coupling reactions . It may also be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Chemical Reactions Analysis
2-Chloro-4-(4-methylphenyl)pyridine has been involved in various chemical reactions. For instance, it reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .
Wissenschaftliche Forschungsanwendungen
Synthese von Imidazo[4,5-b]pyridin-Derivaten
“2-Chlor-4-(4-Methylphenyl)pyridin” wird als Ausgangsverbindung für die Synthese von Imidazo[4,5-b]pyridinen verwendet . Diese Verbindungen sind aufgrund ihrer vielfältigen biologischen Aktivität von Interesse .
Biologische Aktivität
Imidazo[4,5-b]pyridine, die aus “this compound” synthetisiert werden können, weisen eine breite Palette an biologischen Aktivitäten auf. Sie sind dafür bekannt, analgetische, entzündungshemmende, antidepressive, kardiotonische, blutdrucksenkende, antiarrhythmische und antisekretorische Aktivität zu besitzen .
Antagonisten von Angiotensin-II-Rezeptoren
Verbindungen, die aus “this compound” synthetisiert werden, wie z. B. Imidazo[4,5-b]pyridine, sind bekanntlich Antagonisten von Angiotensin-II-Rezeptoren. Diese Verbindungen zeigen blutdrucksenkende Aktivität .
Antivirale Aktivität
Imidazo[4,5-b]pyridine, die von “this compound” abgeleitet sind, besitzen antivirale Aktivität .
Antimikrobielle Aktivität
Diese Verbindungen zeigen auch antimikrobielle Aktivität, was sie für die Entwicklung neuer antimikrobieller Wirkstoffe nützlich macht .
Zytotoxische Aktivität
Es wurde festgestellt, dass Imidazo[4,5-b]pyridine zytotoxische Aktivitäten besitzen, die für die Entwicklung neuer Krebstherapien nützlich sein könnten .
Landwirtschaftliche Anwendungen
Derivate von Imidazo[4,5-b]pyridinen werden in der Landwirtschaft zur Behandlung der Triebe von breitblättrigen Pflanzen verwendet .
Nagetierbekämpfung
Diese Verbindungen werden auch im Kampf gegen Nagetiere eingesetzt, was ihre Nützlichkeit in der Schädlingsbekämpfung zeigt .
Wirkmechanismus
Target of Action
It’s known that this compound is used in the synthesis of various heterocyclic compounds and pharmaceutical intermediates .
Mode of Action
It’s known that this compound can be used as a reagent in organic synthesis, such as catalysts and reducing agents .
Biochemical Pathways
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It’s known that this compound is used in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Action Environment
If necessary, it should be handled in a well-ventilated place with appropriate respiratory protective equipment and protective gloves .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(4-methylphenyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a catalyst in organic synthesis reactions . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways . Additionally, 2-Chloro-4-(4-methylphenyl)pyridine can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of 2-Chloro-4-(4-methylphenyl)pyridine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 2-Chloro-4-(4-methylphenyl)pyridine exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity . The compound’s ability to form covalent bonds with specific amino acid residues in proteins can result in changes in protein structure and function . Additionally, 2-Chloro-4-(4-methylphenyl)pyridine can influence gene expression by interacting with DNA or transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(4-methylphenyl)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Chloro-4-(4-methylphenyl)pyridine remains stable under specific storage conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(4-methylphenyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 2-Chloro-4-(4-methylphenyl)pyridine can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2-Chloro-4-(4-methylphenyl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels . The compound’s interaction with cofactors and other biomolecules can also influence its metabolic fate .
Transport and Distribution
Within cells and tissues, 2-Chloro-4-(4-methylphenyl)pyridine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, its interaction with membrane-bound proteins can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(4-methylphenyl)pyridine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with other biomolecules and its overall biochemical effects . For instance, localization within the nucleus can affect gene expression, while presence in the mitochondria can impact cellular metabolism .
Eigenschaften
IUPAC Name |
2-chloro-4-(4-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYDEAHPYCNAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
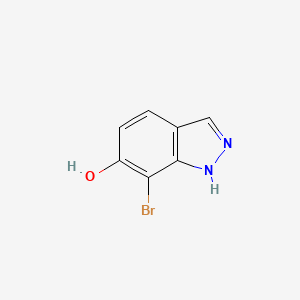
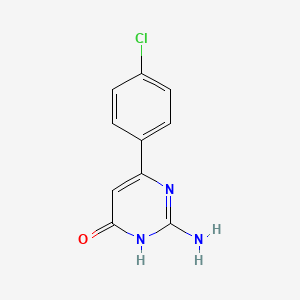
![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)
![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)
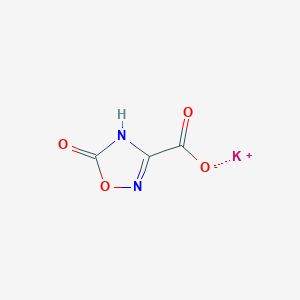
![2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1450912.png)


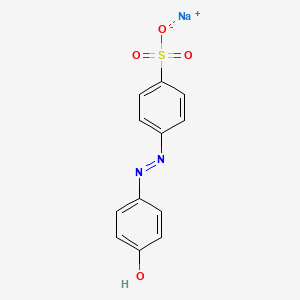
![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)

![3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1450924.png)
![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)
